molecular formula C10H12N2O2 B065799 1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- CAS No. 177478-24-9

1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl-

Cat. No.: B065799
CAS No.: 177478-24-9
M. Wt: 192.21 g/mol
InChI Key: DLQDFQHMPCXRBI-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a hydroxyl group at the 4-position, a methoxymethyl group at the 2-position, and a methyl group at the 1-position.

Preparation Methods

The synthesis of 1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. The reaction conditions typically involve heating the reactants in the presence of a strong acid like hydrochloric acid or sulfuric acid. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:

    2-methyl-1H-benzimidazol-4-ol: Similar structure but lacks the methoxymethyl group.

    1H-Benzimidazol-4-ol: Lacks both the methoxymethyl and methyl groups.

The uniqueness of 1H-Benzimidazol-4-ol, 2-(methoxymethyl)-1-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(methoxymethyl)-1-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-7-4-3-5-8(13)10(7)11-9(12)6-14-2/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQDFQHMPCXRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)O)N=C1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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